molecular formula C8H5BrF2O2 B1407485 Methyl 4-bromo-2,3-difluorobenzoate CAS No. 1807244-07-0

Methyl 4-bromo-2,3-difluorobenzoate

Cat. No.: B1407485
CAS No.: 1807244-07-0
M. Wt: 251.02 g/mol
InChI Key: QHVUOZGYQHNVAX-UHFFFAOYSA-N
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Description

Significance of Methyl 4-bromo-2,3-difluorobenzoate in Contemporary Organic Synthesis Research

This compound is a halogenated benzoate (B1203000) ester with the chemical formula C₈H₅BrF₂O₂. sigmaaldrich.com Its structure, featuring a methyl ester group, a bromine atom, and two fluorine atoms on the benzene (B151609) ring, makes it a highly functionalized and reactive molecule for organic synthesis. The strategic placement of the bromo and fluoro substituents allows for selective chemical transformations, rendering it a valuable intermediate in the synthesis of complex organic molecules.

The bromine atom can be readily substituted or used in cross-coupling reactions, while the fluorine atoms enhance the metabolic stability and binding affinity of target molecules in medicinal chemistry applications. tandfonline.combenthamscience.com This trifunctionalized aromatic system is particularly useful in the construction of novel heterocyclic compounds and other scaffolds of pharmaceutical interest.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1807244-07-0
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.03 g/mol
Physical Form Solid
Purity 98%
Storage Temperature Room Temperature, Sealed in Dry Conditions
InChI Key QHVUOZGYQHNVAX-UHFFFAOYSA-N
The data in this table was sourced from publicly available chemical supplier information. sigmaaldrich.com

Overview of Fluorinated and Brominated Aromatic Systems in Medicinal and Materials Chemistry Contexts

The incorporation of fluorine and bromine into aromatic systems has profound effects on the physicochemical properties of the resulting molecules, making them highly sought after in both medicinal and materials chemistry.

Fluorinated Aromatic Systems:

Brominated Aromatic Systems:

Brominated aromatic compounds are crucial intermediates in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. nih.gov The bromine atom serves as an excellent leaving group, facilitating a wide range of chemical transformations. In materials science, the presence of bromine in aromatic compounds can enhance properties such as flame retardancy and thermal stability. These compounds are also utilized in the synthesis of organic light-emitting diodes (OLEDs) and other functional materials. The ability to selectively introduce bromine into an aromatic ring provides a powerful tool for the construction of complex molecular architectures. wku.edu

Properties

IUPAC Name

methyl 4-bromo-2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVUOZGYQHNVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Strategies for Methyl 4 Bromo 2,3 Difluorobenzoate

Precursor Synthesis and Functional Group Transformations

The initial stages of synthesizing Methyl 4-bromo-2,3-difluorobenzoate focus on constructing the core aromatic structure, 4-bromo-2,3-difluorobenzoic acid, and subsequently converting it to the desired methyl ester.

The final step in the formation of the title compound is typically the esterification of its corresponding carboxylic acid, 4-bromo-2,3-difluorobenzoic acid. nih.govcymitquimica.com This transformation is a fundamental reaction in organic chemistry, commonly achieved through Fischer esterification.

The process generally involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. A patent describing an analogous transformation of 4-bromo-2-methylbenzoic acid into its methyl ester specifies heating the mixture under reflux for several hours to drive the reaction to completion. google.com Following the reaction, an aqueous workup is used to remove the acid catalyst and any unreacted starting material, yielding the crude ester which can be purified by standard methods like recrystallization or chromatography.

Typical Fischer Esterification Reaction:

R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O (in the presence of H⁺)

This method is widely used due to its simplicity and the low cost of the reagents involved.

The synthesis of the key precursor, 4-bromo-2,3-difluorobenzoic acid, requires careful control of regioselectivity to install the bromine atom at the correct position on the difluorinated ring. The direct electrophilic bromination of 2,3-difluorobenzoic acid is a plausible route. The directing effects of the substituents on the aromatic ring govern the position of the incoming electrophile.

Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director.

Fluorine Atoms (-F): Fluorine is also deactivating but is an ortho, para-director.

In 2,3-difluorobenzoic acid, the C4 position is para to the fluorine at C1 and meta to the carboxylic acid group. This alignment of directing effects favors the introduction of bromine at the C4 position.

The bromination of activated or deactivated aromatic rings can be achieved under various conditions. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has been studied using N-bromosuccinimide (NBS) with radical initiators. researchgate.net A patented process for the halogenation of 2,3,4-trifluorobenzoic acid demonstrates that direct bromination can be performed with a brominating agent in a reaction solvent, often in the presence of an oxidizing agent, to achieve high yield and regioselectivity. google.com Such methods, when applied to 2,3-difluorobenzoic acid, would be expected to produce the desired 4-bromo-2,3-difluorobenzoic acid precursor.

Advanced Synthetic Routes and Catalytic Approaches

The bromine atom on this compound serves as a key functional handle for a variety of advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine substituents also influences the reactivity of the aromatic ring.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. illinois.edu this compound is an ideal substrate for these reactions due to the presence of the aryl bromide.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide. illinois.edu The reaction of this compound with various boronic acids or their esters, catalyzed by a palladium complex, can generate a diverse library of substituted difluorobenzoate derivatives. The general reactivity trend for aryl halides in Suzuki couplings is R-I > R-Br > R-Cl. researchgate.net

Studies on similar aryl bromides show that catalysts like Pd(PPh₃)₄ in the presence of a base such as K₃PO₄ or Cs₂CO₃ are effective. nih.govnih.govnih.gov For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids proceeds in moderate to good yields. nih.govnih.gov The use of additives like trimethyl borate (B1201080) can also enhance the reactivity of challenging heterocyclic substrates. nih.gov

Example Suzuki-Miyaura Coupling Conditions and Yields

Aryl Halide SubstrateCoupling PartnerCatalyst/BaseSolvent/TempYieldReference
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilinePhenylboronic acidPd(PPh₃)₄/K₃PO₄Dioxane/90°C40% nih.gov
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline4-Methylphenylboronic acidPd(PPh₃)₄/K₃PO₄Dioxane/90°C38% nih.gov
3-Bromo-2,1-borazaronaphthalenePotassium (E)-styryltrifluoroboratePd(dppf)Cl₂/Cs₂CO₃Toluene/H₂O/60°C78% nih.gov

Buchwald-Hartwig Amination: This is another critical palladium-catalyzed reaction used to form carbon-nitrogen bonds. While specific examples using this compound are not detailed in the provided sources, the methodology is broadly applicable to aryl bromides. This reaction would involve coupling the title compound with a primary or secondary amine to introduce nitrogen-containing functional groups, a common strategy in medicinal chemistry. researchgate.net

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent (e.g., n-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.org

In this compound, the methyl ester and the fluorine atoms could potentially act as DMGs. However, a significant competing reaction exists for aryl bromides. It has been well-established that when aryl bromides are treated with alkyllithium bases, a lithium-halogen exchange reaction often occurs much faster than ortho-deprotonation. uwindsor.ca This exchange would generate an aryllithium species with the lithium at the C4 position, where the bromine was originally located. Subsequent quenching with an electrophile would lead to substitution at C4, rather than at a position ortho to one of the directing groups. Therefore, the application of classical DoM to this substrate would likely result in functionalization via lithium-halogen exchange.

Nucleophilic aromatic substitution (SNA_r) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

The ring of this compound is highly activated towards SNA_r due to the presence of two electron-withdrawing fluorine atoms and a methyl ester group. In fluorinated systems, the fluorine atoms themselves can act as excellent leaving groups. The established reactivity order for leaving groups in many SNA_r reactions is F > Cl > Br > I, which is counterintuitive to bond strength but is because the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com

Therefore, it is highly probable that this compound could undergo nucleophilic attack at either C2 or C3, leading to the displacement of a fluoride (B91410) ion. The regioselectivity of such reactions can be sensitive to the reaction conditions, including the choice of solvent and nucleophile, as demonstrated in studies on other difluorobenzene derivatives. researchgate.net Advanced methods using organic photoredox catalysis have also been developed to facilitate the nucleophilic substitution of unactivated fluoroarenes, expanding the scope of this transformation. nih.gov

Optimization of Reaction Conditions and Yield for Academic Synthesis

In an academic laboratory setting, the synthesis of this compound is often focused on achieving high purity and reasonable yields on a small to medium scale. The optimization of reaction conditions is crucial for the efficient preparation of this compound. Key reactions in the synthesis are the bromination of a suitable difluorobenzoic acid precursor and the subsequent esterification.

One potential route to the precursor, 4-bromo-2,3-difluorobenzoic acid, is the direct bromination of 2,3-difluorobenzoic acid. The optimization of this electrophilic aromatic substitution is critical to ensure regioselectivity and high conversion. Parameters such as the choice of brominating agent, catalyst, solvent, and reaction temperature are all significant. For instance, using a combination of N-bromosuccinimide (NBS) as the bromine source and a strong acid catalyst like sulfuric acid can facilitate the reaction. The temperature is typically kept low to control the reaction rate and minimize the formation of by-products.

The subsequent esterification of 4-bromo-2,3-difluorobenzoic acid with methanol to yield the final product is commonly achieved through Fischer esterification. This acid-catalyzed reaction is an equilibrium process, and its optimization focuses on shifting the equilibrium towards the product side. This can be achieved by using an excess of methanol, which also serves as the solvent, and a strong acid catalyst such as sulfuric acid or by bubbling hydrogen chloride gas through the reaction mixture. Microwave-assisted esterification has also emerged as a powerful technique in academic synthesis, often leading to significantly reduced reaction times and improved yields. researchcommons.org The optimization of microwave parameters, including temperature and irradiation time, is key to its success.

Below are representative data tables illustrating the optimization of key reaction steps that would be analogous to the synthesis of this compound, based on procedures for similar compounds.

Table 1: Representative Optimization of Bromination of a Difluorobenzoic Acid Derivative

EntryBrominating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1Br₂FeBr₃CH₂Cl₂0 to rt1275
2NBSH₂SO₄H₂SO₄0 - 10885
3NBSTFAneat25682
4Br₂ZeoliteCH₃CN50478

This table presents hypothetical data based on common conditions for electrophilic bromination of aromatic compounds and is for illustrative purposes.

Table 2: Representative Optimization of Fischer Esterification of a Substituted Benzoic Acid

EntryCatalyst (mol%)AlcoholTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (5)Methanol (excess)Reflux2488
2HCl (gas)Methanol (excess)Reflux1692
3Sc(OTf)₃ (1)Methanol (excess)601290
4Microwave (H₂SO₄ cat.)Methanol (excess)1300.2595. nih.gov

This table presents representative data for Fischer esterification and is for illustrative purposes. The yield can be influenced by the steric hindrance of the benzoic acid.

Scalability and Large-Scale Amplified Synthesis Considerations in Research Settings

Transitioning the synthesis of this compound from a small-scale academic preparation to a larger-scale research setting (e.g., pilot plant or kilogram-scale lab) introduces a new set of challenges and considerations. The primary goals shift towards ensuring safety, process robustness, cost-effectiveness, and consistent product quality.

Key Scalability Considerations:

Heat Management: Both the bromination and esterification reactions can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of impurities. This often necessitates the use of jacketed reactors with precise temperature control and careful consideration of the rate of addition of reagents.

Mixing: Ensuring homogeneous mixing in large reactors is crucial for maintaining consistent reaction temperatures and concentrations, which directly impacts reaction kinetics and selectivity. The type of stirrer, stirring speed, and reactor geometry are important parameters to consider.

Reagent and Solvent Selection: On a larger scale, the cost and safety of reagents and solvents become more significant. For example, while ethereal solvents like diethyl ether are common in academic labs for reactions like lithiation, their high flammability and potential for peroxide formation make them less desirable for large-scale work. Safer, higher-boiling point solvents are often preferred.

Work-up and Purification: Extraction and purification methods used in the lab, such as multiple extractions with large volumes of solvent and column chromatography, are often impractical and costly on a larger scale. Alternative methods like crystallization, distillation, and filtration are more commonly employed. The development of an efficient crystallization process is often a key step in designing a scalable synthesis.

Process Intensification: Modern approaches to chemical synthesis, such as continuous flow chemistry, are increasingly being considered for the production of fine chemicals. A flow process can offer significant advantages in terms of safety (smaller reaction volumes), heat and mass transfer, and process control, leading to higher yields and purity. For the synthesis of this compound, a continuous flow reactor could be employed for both the bromination and esterification steps, allowing for precise control over reaction conditions and potentially reducing the need for extensive purification.

Table 3: Comparison of Batch vs. Flow Chemistry for a Representative Halogenated Aromatic Ester Synthesis

ParameterBatch Process (Traditional)Flow Process (Intensified)
Reaction Volume Large (e.g., 100 L reactor)Small (e.g., mL to L scale reactor volume)
Heat Transfer Limited by surface area-to-volume ratioExcellent due to high surface area-to-volume ratio
Mixing Can be challenging, potential for hot spotsEfficient and rapid mixing
Safety Higher risk due to large quantities of hazardous materialsInherently safer due to smaller reaction volumes
Control over Parameters Less precise, slower response timesPrecise control over temperature, pressure, and residence time
Scalability Often requires re-optimization at each scaleMore straightforward to scale by running for longer times or using multiple reactors in parallel

This table provides a generalized comparison and is for illustrative purposes. The specific advantages of a flow process would need to be evaluated on a case-by-case basis.

Iii. Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromo 2,3 Difluorobenzoate

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The benzene (B151609) ring of Methyl 4-bromo-2,3-difluorobenzoate is electron-deficient due to the strong inductive effects of the two fluorine atoms and the methyl ester group. This general deactivation makes electrophilic aromatic substitution (EAS) reactions challenging, requiring forcing conditions. Halogens are typically ortho-, para-directing in EAS, while the meta-directing influence of the ester group further complicates predicting substitution patterns. The positions ortho to the bromine (C3 and C5) and ortho/para to the fluorine atoms are all affected by a combination of these competing electronic effects. globalchemmall.com

A documented example of an electrophilic substitution on this substrate is its iodination. In a patented procedure, this compound was treated with N-iodosuccinimide (NIS) in the presence of concentrated sulfuric acid to introduce an iodine atom onto the ring. globalchemmall.com The strong acid is necessary to activate the electrophile and overcome the deactivated nature of the ring.

Conversely, the electron-poor nature of the aromatic ring makes it a suitable candidate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks the ring to displace a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups, which stabilize this intermediate. google.com The fluorine atoms, in particular, are known to activate a ring toward SNAr more effectively than bromine or chlorine, despite the C-F bond being the strongest carbon-halogen bond. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the powerful inductive electron withdrawal of fluorine, rather than the subsequent elimination of the halide. google.com

Role of Halogen Substituents (Bromine and Fluorine) in Reaction Pathways

The reactivity of this compound is profoundly influenced by the electronic and steric properties of its halogen substituents.

The halogen atoms on the ring exhibit dual electronic effects: a strong -I (inductive) effect and a weaker +M (mesomeric or resonance) effect.

Inductive Effect (-I): Fluorine is the most electronegative element, and bromine is also highly electronegative. They strongly withdraw electron density from the benzene ring through the sigma bonds. This effect deactivates the ring towards attack by electrophiles by reducing its nucleophilicity. However, this same effect is crucial for stabilizing the negatively charged intermediate in nucleophilic aromatic substitution, thereby accelerating SNAr reactions.

Mesomeric Effect (+M): The halogens possess lone pairs of electrons that can be donated into the aromatic pi-system through resonance. This effect increases electron density at the ortho and para positions. For electrophilic substitution, this resonance donation, while weaker than the inductive withdrawal, is what directs incoming electrophiles to the ortho and para positions. globalchemmall.com

In this compound, the cumulative inductive effect of the two fluorine atoms, the bromine atom, and the methyl ester group renders the ring highly electron-deficient. For any potential EAS reaction, the directing effects are competitive. The fluorine at C2 directs ortho/para (to C1 and C3), the fluorine at C3 directs ortho/para (to C2 and C4), and the bromine at C4 directs ortho/para (to C3 and C5). The ester at C1 is a meta-director (to C3 and C5). The position most likely to be substituted in an EAS reaction would be C5, which is para to the C2-fluorine and ortho to the C4-bromine, while also being meta to the deactivating ester group.

Steric hindrance plays a significant role in the reactivity of this polysubstituted benzene. The presence of substituents at positions 2 and 3 creates a crowded environment on one side of the molecule.

For electrophilic aromatic substitution, attack at the C2 or C3 positions is sterically unlikely due to the existing substituents. Attack at the C5 position is less hindered than at the C1-adjacent C6 position, which is flanked by the ester group. In reactions involving the ortho positions, such as those directed by the bromine atom, the adjacent fluorine at C3 can sterically impede the approach of a reagent.

For reactions involving functional groups attached to the ring, such as palladium-catalyzed cross-coupling at the C-Br bond, the ortho-fluorine at C3 can influence the reaction rate. Bulky ligands on the metal catalyst may interact with this adjacent fluorine, potentially slowing the oxidative addition step. Similarly, reactions at the ester moiety, such as hydrolysis or amidation, could be influenced by the adjacent fluorine at C2, although this effect is generally less pronounced than hindrance affecting the ring itself.

Derivatization Strategies and Functional Group Interconversions

The distinct functional groups on this compound allow for a range of selective modifications, making it a versatile building block in medicinal and materials chemistry.

The carbon-bromine bond is the most common site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive in these reactions than the C-F bonds, allowing for high selectivity.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (boronic acid or boronic ester). This is a widely used method to introduce new aryl or alkyl groups at the C4 position.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the synthesis of aniline (B41778) derivatives by coupling the aryl bromide with a primary or secondary amine.

Grignard Reaction: The bromine can be converted into a Grignard reagent (R-MgBr) by reacting with magnesium metal. This creates a potent nucleophile that can then be used to react with various electrophiles.

Table 1: Representative Derivatization Reactions at the Aryl Bromine Center No specific published examples with detailed conditions were found for this exact substrate in the available search results. The following table represents typical conditions for these transformations on similar polyhalogenated aryl bromides.

Reaction Type Reagents & Conditions Product Type
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane/H₂O), Heat 4-Aryl-2,3-difluorobenzoate
Buchwald-Hartwig Amination Amine (R-NH₂), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu, Cs₂CO₃), Solvent (e.g., Toluene), Heat Methyl 4-(amino)-2,3-difluorobenzoate
Grignard Formation Mg metal, Solvent (e.g., THF, Diethyl ether), Anhydrous conditions 4-(Methoxycarbonyl)-2,3-difluorophenylmagnesium bromide

The methyl ester group can be transformed into other functional groups through standard organic reactions. These modifications are typically performed while leaving the aryl halides intact.

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a base like sodium hydroxide (B78521) or lithium hydroxide in a solvent mixture such as methanol (B129727)/water, typically with heating. The resulting 4-bromo-2,3-difluorobenzoic acid is a key intermediate for forming amides or other derivatives.

Reduction: The ester can be reduced to a primary alcohol, (4-bromo-2,3-difluorophenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.

Amidation: The ester can be converted directly to an amide by heating with an amine, often at high temperatures. Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., EDC, HOBt) to form the corresponding 4-bromo-2,3-difluorobenzamide.

Table 2: Representative Modifications of the Ester Moiety No specific published examples with detailed conditions were found for this exact substrate in the available search results. The following table represents typical conditions for these transformations on similar aryl esters.

Reaction Type Reagents & Conditions Product
Hydrolysis LiOH or NaOH, Solvent (e.g., THF/H₂O or MeOH/H₂O), Heat 4-Bromo-2,3-difluorobenzoic acid
Reduction LiAlH₄, Solvent (e.g., THF, Diethyl ether), 0 °C to RT (4-Bromo-2,3-difluorophenyl)methanol

| Amidation (via acid) | 1. Hydrolysis (see above) 2. Amine (R-NH₂), Coupling agents (e.g., EDCI, HOBt), Base (e.g., Et₃N), Solvent (e.g., DMF) | 4-Bromo-2,3-difluoro-N-substituted-benzamide |

Transformations Involving Fluorine Atoms

The fluorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-withdrawing nature of both the fluorine atoms and the methyl ester group, which activate the benzene ring towards attack by nucleophiles.

The regioselectivity of these substitution reactions is a critical aspect. The fluorine atom at the C2 position is generally more reactive towards nucleophilic attack than the fluorine at the C3 position. This preference is attributed to the combined electron-withdrawing inductive effects of the adjacent ester group at C1 and the bromine atom at C4, which more effectively stabilize the negative charge developed in the Meisenheimer intermediate during attack at the C2 position.

Common nucleophiles employed in these transformations include amines, alkoxides, and thiolates. For instance, reaction with a primary or secondary amine can lead to the selective replacement of the C2-fluorine to yield the corresponding 2-amino-3-fluoro-4-bromobenzoate derivative. The reaction conditions for such transformations typically involve heating the reactants in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to facilitate the removal of the generated hydrogen fluoride (B91410).

Detailed research findings on specific transformations are summarized in the table below:

NucleophileReaction ConditionsMajor ProductReference
PiperidineK2CO3, DMF, 100 °CMethyl 4-bromo-3-fluoro-2-(piperidin-1-yl)benzoateFictional Example
Sodium MethoxideMeOH, 60 °CMethyl 4-bromo-3-fluoro-2-methoxybenzoateFictional Example
EthanethiolNaH, THF, rtMethyl 4-bromo-2-(ethylthio)-3-fluorobenzoateFictional Example

This table is for illustrative purposes and based on general principles of SNAr reactions of polyfluorinated aromatics, as specific experimental data for this compound was not found in the provided search results.

Mechanistic Studies of Specific Catalytic Reactions

The bromine atom at the C4 position of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Mechanistic studies of these reactions are crucial for optimizing reaction conditions and understanding the factors that control product formation.

Suzuki-Miyaura Coupling:

In a typical Suzuki-Miyaura coupling, this compound reacts with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst.

Mechanistic investigations often focus on the nature of the palladium catalyst, the role of the ligands, the effect of the base, and the potential for side reactions. For substrates like this compound, the electronic and steric effects of the fluorine and ester substituents can influence the rates of the individual steps in the catalytic cycle.

Buchwald-Hartwig Amination:

The palladium-catalyzed amination of this compound with an amine also follows a similar catalytic cycle involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.

Catalytic ReactionKey Mechanistic FeaturesRate-Determining StepReference
Suzuki-Miyaura CouplingFormation of a Pd(II)-aryl intermediateOxidative AdditionGeneral knowledge
Buchwald-Hartwig AminationFormation of a Pd-amido complexOften Reductive Elimination or Oxidative AdditionGeneral knowledge

This table presents generalized mechanistic features of these catalytic reactions. Specific mechanistic studies for this compound were not available in the search results.

The presence of the ortho-fluorine atom (at C3 relative to the bromine) can influence the catalytic cycle. It may affect the rate of oxidative addition and the stability of the resulting palladium intermediate through electronic and steric interactions. Further detailed mechanistic studies, potentially employing computational methods such as Density Functional Theory (DFT), would be invaluable for a deeper understanding of the specific catalytic behavior of this compound.

Iv. Applications in Advanced Chemical Research and Development

Role as a Key Intermediate in Organic Synthesis

Methyl 4-bromo-2,3-difluorobenzoate is primarily utilized as a foundational scaffold upon which more complex structures are built. Its role as an intermediate is crucial for introducing a difluorinated, brominated phenyl moiety into larger molecules.

The compound serves as a starting material in multi-step syntheses of elaborate organic structures. A notable example is its use in the preparation of quinolone derivatives. For instance, patents describe the use of this compound as the initial reactant in a synthetic sequence to produce compounds like 7-bromo-1-cyclopropyl-5,6-difluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile. googleapis.comgoogle.com This process involves an initial iodination of the benzene (B151609) ring, followed by a series of reactions that build the complex quinolone structure, demonstrating the compound's utility in generating intricate molecular frameworks. google.com

The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings—is a major application of this compound. chemie-brunschwig.ch Quinolones, which are bicyclic heterocyclic compounds, are a prime example. The synthesis pathway leading to antibacterial quinolone derivatives uses this compound to form the core heterocyclic ring system. google.com Furthermore, the compound is employed in the synthesis of various other polyfluoro-substituted aromatic heterocyclic compounds that are investigated for their potential as kinase inhibitors. epo.org Its structure is well-suited for creating libraries of heterocyclic molecules for screening in drug discovery programs.

Applications in Pharmaceutical Research and Drug Discovery

In the pharmaceutical industry, intermediates like this compound are indispensable for creating novel therapeutic agents. The fluorine atoms are particularly valued for their ability to enhance metabolic stability and binding affinity of drug candidates.

This compound is a documented precursor in the synthesis of potential Active Pharmaceutical Ingredients (APIs), particularly in the antibacterial field. googleapis.comgoogle.com It is a key starting material for a class of quinolone derivatives developed as antibacterial agents. google.com These compounds are designed to inhibit essential bacterial enzymes, and the synthetic route from this compound is a critical part of their development. googleapis.comgoogle.com

The compound is a key building block for various classes of enzyme inhibitors. Research and patent literature describe its application in creating molecules that target specific enzymes implicated in disease. For example, it has been used as an intermediate in the synthesis of kinase inhibitors and modulators of the nuclear receptor RORγt. epo.orggoogle.com The resulting quinolone derivatives are designed as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. google.com

Table 1: Examples of Enzyme Targets for Compounds Derived from this compound

Target Enzyme/ProteinTherapeutic AreaDerived Compound ClassSource(s)
DNA Gyrase & Topoisomerase IVAntibacterialQuinolone Derivatives googleapis.comgoogle.com
Protein KinasesOncology / Anti-inflammatoryPolyfluoro-substituted aromatic heterocycles epo.org
RORγt (Orphan Receptor)Autoimmune DiseasesTrifluoromethyl alcohol-containing compounds google.com

The primary documented application for compounds derived from this compound is in the development of agents with potent antibacterial activity. google.com The resulting quinolone derivatives are specifically designed to be effective against a range of bacteria, including quinolone-resistant strains. google.com Additionally, its use as an intermediate for kinase inhibitors and RORγt modulators points to its role in designing compounds for other specific biological activities, such as anticancer and anti-inflammatory applications. epo.orggoogle.com

Applications in Agrochemical Synthesis

While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in public literature, its structural features are characteristic of key intermediates in the discovery and development of new crop protection agents. Fluorine-containing benzene compounds are widely recognized as important intermediates for both pesticides and pharmaceuticals. google.com The presence of fluorine atoms can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients.

Research into related isomers underscores the potential of this chemical class. For instance, 4-Bromo-2,6-difluorobenzaldehyde, a structural isomer of the aldehyde corresponding to this compound, is actively explored for its potential in developing novel agrochemicals for pest control and crop protection. chemimpex.com The difluoro-substitution pattern, combined with a bromine atom that provides a convenient handle for cross-coupling reactions, makes these compounds valuable platforms for generating diverse molecular libraries for high-throughput screening.

The development of modern herbicides also leverages complex, halogenated phenyl derivatives. google.com The synthesis of these molecules often relies on intermediates like this compound to introduce the specifically substituted aromatic core required for biological activity.

Table 1: Related Bromo-Fluoro Phenyl Compounds in Agrochemical Research

Compound Name CAS Number Stated Relevance/Use
4-Bromo-2,6-difluorobenzaldehyde 537013-51-7 Intermediate explored for developing agrochemicals. chemimpex.com
4-bromo-2-cyano-5-fluorobenzoic acid methyl ester Not specified Synthesized from fluorine-containing benzene compounds which are important pesticide intermediates. google.com

Contributions to Advanced Materials Research

The unique combination of a bromo-substituent, a difluoro-aromatic system, and a methyl ester group makes this compound a valuable precursor in the synthesis of sophisticated functional materials. Its derivatives are investigated for applications ranging from light-responsive systems to high-performance liquid crystal displays.

Photochromic materials, which reversibly change color upon exposure to light, are at the forefront of research for applications in data storage, molecular switches, and advanced sensors. The design of these materials often incorporates aromatic rings functionalized with specific groups to tune their light-responsive properties.

While this compound itself is not photochromic, its structural elements are highly relevant. Research into a novel ortho-fluoroazobenzene photoswitch, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000), demonstrates the importance of bromine and fluorine substituents in creating photoactive molecules. nsf.gov This related compound was synthesized and found to be photoactive in solution, exhibiting the characteristic spectral separation of ortho-fluoroazobenzenes. nsf.gov The bromine atom provides a site for further modification or for forming halogen bonds, which can be used to construct light-responsive crystalline solids. nsf.gov

The study of this related photoswitch revealed that irradiation with different wavelengths of light could control the ratio of its trans and cis isomers in solution. nsf.gov This light-induced isomerization is the basis of its photochromic behavior.

Table 2: Isomer Ratios of a Related Azobenzene Photoswitch in Solution

Condition Trans Isomer % Cis Isomer %
After 1 hour irradiation with 405 nm light 90% 10%
After 1 hour irradiation with 365 nm light 70% 30%

Data derived from a study on methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. nsf.gov

Although the pure crystal of the studied compound did not show photoactivity due to tight crystal packing, the research highlights a key principle: the functional groups present in this compound make it a promising, albeit currently untapped, precursor for designing new photochromic systems. nsf.gov Its bromo- and difluoro-moieties could be incorporated into larger molecular structures, such as azobenzenes, to create next-generation light-sensitive materials.

This compound is closely related to 4-bromo-2,3-difluorobenzaldehyde (B1293408), a compound identified as a crucial intermediate in the production of high-performance liquid crystal materials. guidechem.comgoogle.com Liquid crystals are essential for modern display technologies, such as those found in thin-film transistor (TFT) displays. google.com

The specific 4-bromo-2,3-difluoro substitution pattern offers several distinct advantages in the design of liquid crystal molecules: guidechem.comgoogle.com

Steric Properties: The fluorine atom is similar in size to a hydrogen atom, meaning its inclusion does not create significant steric hindrance that would disrupt the orderly arrangement of molecules in the liquid crystal phase. guidechem.comgoogle.com

Electronic Properties: Fluorine's high electronegativity ensures that the resulting liquid crystal molecules maintain a significant dipole moment, a key property for their alignment in an electric field. guidechem.comgoogle.com

Solubility: The presence of fluorine can enhance the solubility of the compound within mixed liquid crystal formulations. guidechem.com

These properties make 4-bromo-2,3-difluorobenzaldehyde and, by extension, its derivatives like this compound, highly valuable for synthesizing the complex molecular architectures required for advanced liquid crystal displays. google.com The bromo- group serves as a versatile synthetic point for coupling reactions to build up the final liquid crystal structure.

Table 3: Advantages of the 4-Bromo-2,3-difluoro-phenyl Moiety in Liquid Crystal Design

Feature Advantage Reference
Fluorine Atom Size Minimal steric effect, allowing for ordered molecular packing. guidechem.comgoogle.com
Fluorine Electronegativity Maintains a strong dipole moment for electric field response. guidechem.comgoogle.com
Lipophilicity of Fluorine Enhances solubility in liquid crystal mixtures. guidechem.com

V. Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Methods for Structural Elucidation

The precise molecular structure of Methyl 4-bromo-2,3-difluorobenzoate would be determined through a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide information about the electronic environment and connectivity of the protons. The two aromatic protons would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The methyl group protons would typically appear as a singlet.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be influenced by the bromo and fluoro substituents, while the carbonyl carbon of the ester and the methyl carbon would have characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is essential for characterizing fluorinated compounds. It would show distinct signals for the two different fluorine atoms on the aromatic ring, and their coupling constants would provide valuable information about their spatial relationship to each other and to neighboring protons.

A hypothetical data table for the expected NMR analysis is presented below.

Analysis Expected Data Type Information Provided
¹H NMRChemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz)Electronic environment and connectivity of protons.
¹³C NMRChemical Shift (δ, ppm)Number and type of unique carbon atoms.
¹⁹F NMRChemical Shift (δ, ppm), Coupling Constant (J, Hz)Information on the fluorine atoms and their coupling interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of Methyl 4-bromo-2,3-

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations are instrumental in determining the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's stability and steric properties.

Beyond simple geometry, DFT is employed to probe the reactivity of the compound. By mapping the electron density distribution, it is possible to identify regions of the molecule that are electron-rich or electron-deficient. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack, thereby elucidating potential reaction mechanisms involving this compound.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant parameter derived from FMO analysis. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the distribution and energies of these orbitals would reveal its charge transfer characteristics and its potential role in chemical reactions.

ParameterValue (eV)
EHOMO-
ELUMO-
Energy Gap (ΔE)-

No specific data is available for this compound.

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, a suite of chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These global reactivity descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Ionization Energy (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, given by ω = χ² / (2η).

These descriptors are invaluable for comparing the reactivity of this compound with other compounds and for predicting its behavior in various chemical reactions.

DescriptorFormulaValue
Ionization Energy (I)-EHOMO-
Electron Affinity (A)-ELUMO-
Chemical Hardness (η)(I - A) / 2-
Electronegativity (χ)(I + A) / 2-
Electrophilicity Index (ω)χ² / (2η)-

No specific data is available for this compound.

Solvent Effects on Reactivity Parameters (e.g., PCM model)

The chemical environment can significantly influence the reactivity of a molecule. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent on a solute's properties. By incorporating the dielectric constant of the solvent, the PCM model can predict how the electronic structure and reactivity descriptors of this compound would change in different solvent environments.

These calculations can reveal, for instance, whether a polar or nonpolar solvent would be more suitable for a particular reaction involving this compound. The solvent can stabilize or destabilize the frontier orbitals, thereby altering the HOMO-LUMO gap and other reactivity parameters.

Nonlinear Optical (NLO) Property Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules like this compound. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

A large first-order hyperpolarizability is a primary indicator of a molecule's potential as an NLO material. These calculations can guide the design of new molecules with enhanced NLO properties by understanding the structure-property relationships. For this compound, the presence of electron-withdrawing fluorine and bromine atoms, along with the ester group, could lead to interesting NLO characteristics.

NLO PropertySymbolValue
Dipole Momentμ-
Linear Polarizabilityα-
First-Order Hyperpolarizabilityβ-

No specific data is available for this compound.

Vii. Research Safety and Environmental Considerations in Laboratory Practice

Hazard Assessment and Risk Mitigation in Synthetic Procedures

The synthesis of Methyl 4-bromo-2,3-difluorobenzoate involves the use of hazardous reagents and reaction conditions that require careful risk assessment and mitigation. A primary route to this compound is the esterification of 4-bromo-2,3-difluorobenzoic acid. This process can employ various reagents, each with its own set of hazards.

Common Reagents and Associated Hazards:

Thionyl Chloride (SOCl₂): Often used to convert the carboxylic acid to an acyl chloride intermediate, thionyl chloride is a reactive and corrosive substance. fishersci.com It reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). bldpharm.com Inhalation can cause severe respiratory irritation, burning sensations, and lung edema, with symptoms that may be delayed. chemicalbook.com Direct contact leads to serious skin burns and eye damage. jeeadv.ac.in

Diazomethane (B1218177) (CH₂N₂): While an effective methylating agent, diazomethane is highly toxic and notoriously explosive, especially in the presence of rough surfaces like ground-glass joints. acs.orgchemicalbook.com Its use is often avoided in favor of safer alternatives. acs.org

(Trimethylsilyl)diazomethane (TMS-diazomethane): A more stable and less explosive substitute for diazomethane, it is still a hazardous reagent that requires careful handling. acs.org

Acids and Alcohols (e.g., Sulfuric Acid, Methanol): Concentrated acids like sulfuric acid are corrosive and can cause severe burns. fishersci.com Alcohols such as methanol (B129727) are flammable and toxic. fishersci.com

Risk Mitigation Strategies:

A comprehensive risk assessment should be conducted before commencing any synthesis. sigmaaldrich.com Mitigation measures include:

Engineering Controls: All manipulations involving volatile and toxic reagents like thionyl chloride must be performed in a certified chemical fume hood to prevent inhalation of vapors. fishersci.comfishersci.com

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. fishersci.comfishersci.com For highly corrosive substances, a face shield and additional protective clothing may be necessary. chemicalbook.com

Procedural Controls: Reactions should be conducted at the smallest possible scale to minimize the quantity of hazardous materials. chemicalbook.com Reagents should be added slowly and cautiously, particularly when dealing with exothermic or violent reactions. Water must be rigorously excluded when using water-sensitive reagents like thionyl chloride. bldpharm.com The work area should be kept free of ignition sources when handling flammable solvents. thermofisher.com

Interactive Table: Hazard Profile of Synthetic Reagents

This table summarizes the primary hazards associated with common reagents in the synthesis of this compound.

Reagent Primary Hazards
4-Bromo-2,3-difluorobenzoic acid Toxic, causes serious eye irritation. nih.gov
Thionyl Chloride Corrosive, reacts violently with water, toxic if inhaled, causes severe skin burns and eye damage. chemicalbook.comjeeadv.ac.in
Methanol Flammable, toxic. fishersci.com
Sulfuric Acid Corrosive, causes severe skin irritation and burns. fishersci.com
Diazomethane Highly toxic, explosive. chemicalbook.com

Safe Handling and Storage Protocols for Fluorinated Benzoates

Handling Protocols:

Ventilation: All handling of the solid compound or its solutions should be carried out in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors. fishersci.com

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and impervious gloves to prevent skin and eye contact. thermofisher.com

Hygiene: Avoid eating, drinking, or smoking in the laboratory. thermofisher.com Hands should be washed thoroughly with soap and water after handling the compound. Contaminated clothing should be removed and laundered before reuse.

Spill Response: In case of a spill, the area should be evacuated if necessary. Small spills of solid material can be carefully swept up, avoiding dust generation, and placed in a sealed container for disposal. thermofisher.com The spill area should then be cleaned.

Storage Protocols:

Containers: The compound should be stored in a tightly sealed, properly labeled container to prevent leakage and contamination. thermofisher.com Polyethylene or polypropylene (B1209903) containers are often suitable.

Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. thermofisher.com Many suppliers recommend storage at room temperature.

Labeling: All containers must be clearly labeled with the chemical name and any relevant hazard warnings. chemicalbook.com

Interactive Table: GHS Hazard Information for Related Benzoates

This table provides GHS hazard statements for compounds structurally similar to this compound, offering guidance on potential hazards.

Compound GHS Hazard Statements
Methyl 4-bromo-2,6-difluorobenzoate H315 (Causes skin irritation), H319 (Causes serious eye irritation).
4-Bromo-2,3-difluorobenzaldehyde (B1293408) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). jeeadv.ac.in
Methyl 4-bromobenzoate H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). thermofisher.com
Methyl 3-bromo-4,5-difluorobenzoate H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Waste Management and Environmental Impact in Chemical Research

The responsible management of chemical waste is a critical component of laboratory practice, aimed at minimizing environmental pollution. Halogenated compounds, including fluorinated and brominated substances, require special disposal procedures.

Waste Disposal:

Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. fishersci.com This is because the disposal methods differ, and the cost for incinerating halogenated waste is significantly higher.

Containers: Waste should be collected in clearly labeled, leak-proof containers. chemicalbook.com The label should identify the contents as "Halogenated Organic Waste" and list the specific chemicals. chemicalbook.com

Disposal Method: Halogenated waste should not be poured down the drain. fishersci.com It must be disposed of through a licensed chemical waste contractor, typically via high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (like HF and HBr). acs.org

Environmental Impact:

The environmental fate of specific, small-scale research chemicals like this compound is not typically studied in detail. However, the broader class of organofluorine compounds has received significant attention.

Persistence: The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds highly resistant to natural degradation processes. nih.gov This persistence can lead to their accumulation in the environment.

Bioaccumulation: Some fluorinated compounds are known to bioaccumulate, concentrating in organisms and moving up the food chain. nih.gov

Toxicity: While the toxicity varies greatly between different organofluorine compounds, some have been linked to adverse health effects in wildlife and humans.

Degradation: Research has shown that some microorganisms can degrade simpler fluorobenzoates, although the presence of multiple halogen substituents can hinder this process. For instance, 2-fluoro-cis,cis-muconic acid was identified as a dead-end metabolite in the bacterial degradation of 2- and 3-fluorobenzoate.

Given these concerns, it is imperative to prevent the release of this compound and other halogenated research chemicals into the environment by adhering strictly to established waste disposal protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 4-bromo-2,3-difluorobenzoate, and how can reaction yields be maximized?

  • Methodology : A common approach involves esterification of 4-bromo-2,3-difluorobenzoic acid using methanol and a coupling agent. For example, (trimethylsilyl)diazomethane (TMS-diazomethane) in dichloromethane/methanol solvent systems efficiently converts carboxylic acids to methyl esters under mild conditions . Key parameters include stoichiometric control (e.g., 1.5 equivalents of TMS-diazomethane) and reaction monitoring via TLC or NMR to avoid over-alkylation.
  • Yield Optimization : Purification via vacuum distillation or silica gel chromatography is recommended. Evidence from analogous compounds (e.g., methyl 4-bromo-2,6-difluorobenzoate) demonstrates near-quantitative yields (100%) when using anhydrous solvents and controlled addition rates .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC/GC : Use >95.0% purity thresholds (as per Kanto Reagent standards for related bromo-fluoro benzoates) with C18 columns and UV detection at 254 nm .
  • NMR : Confirm substitution patterns via 1H^1H NMR (e.g., singlet for methyl ester at ~3.95 ppm) and 19F^{19}F NMR to distinguish between ortho/meta fluorine environments .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ peaks matching the molecular weight (e.g., m/z 251/253 for bromine isotope patterns) .

Advanced Research Questions

Q. What are the challenges in functionalizing this compound via cross-coupling reactions, and how can selectivity be achieved?

  • Mechanistic Insights : The bromine atom is a prime site for Suzuki-Miyaura couplings, but competing dehalogenation or fluorophore displacement may occur. Use Pd(PPh3_3)4_4 or XPhos precatalysts with arylboronic acids (e.g., 4-bromo-2-fluorophenylboronic acid) at 80–100°C in THF/water mixtures .
  • Selectivity Control : Fluorine’s electron-withdrawing effects enhance oxidative addition at bromine. Low-temperature conditions (0–25°C) minimize side reactions .

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Experimental Design : Compare reaction rates with methyl 4-bromo-2-fluorobenzoate and methyl 4-bromo-3-fluorobenzoate under identical conditions (e.g., methoxide in DMF). Fluorine’s ortho-directing effect and steric hindrance at C2/C3 positions reduce NAS efficiency. Kinetic studies via 1H^1H NMR or in situ IR spectroscopy are recommended .

Q. What are the thermal stability and decomposition pathways of this compound under prolonged storage?

  • Data-Driven Analysis : Analogous compounds (e.g., 4-bromo-2,6-difluorobenzonitrile) degrade via hydrolysis or radical bromine loss. Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring by HPLC and DSC. Store at 2–8°C in amber vials with desiccants to prevent ester hydrolysis .

Contradictions and Data Gaps

Q. Why do reported melting points for structurally similar bromo-fluoro benzoates vary across literature sources?

  • Analysis : Discrepancies arise from polymorphic forms or impurities. For example, 4-bromo-2-fluorobenzylamine hydrochloride has a reported mp of 249–254°C, but batch-dependent purity (>95% vs. >97%) impacts thermal behavior . Always cross-validate with DSC and elemental analysis.

Methodological Recommendations

  • Synthetic Protocols : Adapt procedures for methyl 4-bromo-2,6-difluorobenzoate (e.g., TMS-diazomethane esterification) with adjustments for steric effects at C2/C3 .
  • Handling Precautions : Boron-containing intermediates (e.g., phenylboronic acids) require storage at 0–6°C to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.